molecular formula C9H14FN3S B13344583 (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine

(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine

Cat. No.: B13344583
M. Wt: 215.29 g/mol
InChI Key: CIMFTRHSKXRLOO-UHFFFAOYSA-N
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Description

(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine is a compound that features a pyrrolidine ring substituted with a fluoro group and a thiazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoro and thiazolylmethyl substituents. One common approach is to start with a pyrrolidine precursor and introduce the fluoro group via electrophilic fluorination. The thiazolylmethyl group can be introduced through a nucleophilic substitution reaction using a thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications .

Biology

Biologically, this compound is studied for its interactions with enzymes and receptors. It can serve as a lead compound in the development of enzyme inhibitors or receptor agonists/antagonists .

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases .

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and thiazolylmethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and developing novel drugs .

Properties

Molecular Formula

C9H14FN3S

Molecular Weight

215.29 g/mol

IUPAC Name

[4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C9H14FN3S/c10-7-3-8(4-11)13(5-7)6-9-12-1-2-14-9/h1-2,7-8H,3-6,11H2

InChI Key

CIMFTRHSKXRLOO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1CN)CC2=NC=CS2)F

Origin of Product

United States

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